chromium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;1,2,3,4,5-pentamethylcyclopentane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

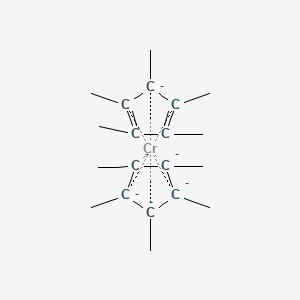

chromium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;1,2,3,4,5-pentamethylcyclopentane is an organochromium compound with the formula C20H30Cr . It is also known as bis(pentamethylcyclopentadienyl)chromium. This compound is a member of the metallocene family, which are compounds consisting of a metal sandwiched between two cyclopentadienyl anions. This compound is characterized by its unique structure where the chromium atom is bonded to two pentamethylcyclopentadienyl rings.

準備方法

Synthetic Routes and Reaction Conditions

chromium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;1,2,3,4,5-pentamethylcyclopentane can be synthesized through the reaction of chromium(II) chloride with lithium pentamethylcyclopentadienide in tetrahydrofuran (THF). The reaction proceeds as follows: [ \text{CrCl}_2 + 2 \text{LiC}_5(\text{CH}_3)_5 \rightarrow \text{Cr[C}_5(\text{CH}_3)_5]_2 + 2 \text{LiCl} ]

This synthesis is typically conducted under an inert atmosphere to prevent oxidation of the chromium center .

Industrial Production Methods

While specific industrial production methods for chromocene, decamethyl- are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes the use of larger reaction vessels, automated handling of reagents, and stringent control of reaction conditions to ensure high yield and purity.

化学反応の分析

Types of Reactions

chromium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;1,2,3,4,5-pentamethylcyclopentane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form chromium(III) species.

Reduction: It can be reduced to chromium(I) species under specific conditions.

Substitution: The cyclopentadienyl ligands can be substituted with other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as sodium amalgam or lithium aluminum hydride can be used.

Substitution: Ligand substitution reactions often involve the use of strong nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields chromium(III) complexes, while reduction can produce chromium(I) species .

科学的研究の応用

Organometallic Chemistry

Chromium complexes with pentamethylcyclopentadienyl ligands exhibit a range of interesting properties that make them valuable in organometallic chemistry. The most notable compound is dicarbonyl(pentamethylcyclopentadienyl)chromium(V) dimer , which is utilized in various catalytic processes.

Synthesis and Properties

The synthesis of chromium complexes typically involves the reaction of Cp*H with chromium carbonyls. For instance:

-

Dicarbonyl(pentamethylcyclopentadienyl)chromium(V) is synthesized through the reaction of Cp*H with chromium pentacarbonyl:

2Cp H+2Cr CO 5→[η5−Cp Cr CO 2]2+H2+6CO

This compound is characterized by its high stability and unique reactivity profile, which allows it to participate in various catalytic cycles .

Catalytic Applications

Chromium complexes derived from Cp* are particularly effective as catalysts in organic synthesis. Their applications include:

- Hydrogenation Reactions : These complexes can facilitate hydrogenation reactions of alkenes and alkynes, providing a pathway for the formation of saturated hydrocarbons. The electron-rich nature of the Cp* ligand enhances the reactivity of the metal center .

- C-C Bond Formation : Chromium(Cp*) complexes are also employed in C-C coupling reactions, which are essential for constructing complex organic molecules. The strong σ-donor properties of Cp* allow for efficient coordination with substrates .

- Catalysis in Biomass Conversion : Recent studies have highlighted the use of chromium complexes in converting biomass-derived furfurals into valuable chemicals. This application emphasizes the potential for sustainable chemical processes utilizing organometallic catalysts .

Case Studies

Several case studies illustrate the effectiveness of chromium(Cp*) complexes in practical applications:

- Biomass Conversion : A study demonstrated that using nickel-chromium bimetallic catalysts based on Cp* significantly improved the yield of furfural hydrogenation products under optimized conditions (160 °C and 4 MPa H₂). The presence of water was crucial for achieving high selectivity toward desired products .

- Synthesis of Fine Chemicals : Research has shown that dicarbonyl(pentamethylcyclopentadienyl)chromium(V) can be used to synthesize fine chemicals through selective hydrogenation processes. The versatility of this catalyst allows for modifications that enhance selectivity and yield .

Comparison with Other Ligands

The pentamethylcyclopentadienyl ligand differs significantly from other common ligands such as cyclopentadienyl (Cp). Key differences include:

| Property | Cp* (Pentamethylcyclopentadienyl) | Cp (Cyclopentadienyl) |

|---|---|---|

| Electron Density | Higher | Lower |

| Steric Hindrance | Greater | Lesser |

| Stability | More stable against dissociation | Less stable |

| Reactivity | Enhanced due to electron donation | Standard |

These differences make Cp* ligands particularly suitable for applications requiring robust metal-ligand interactions and enhanced reactivity .

作用機序

The mechanism of action of chromocene, decamethyl- involves its ability to undergo redox reactions and ligand exchange processes. The chromium center can interact with various substrates, facilitating electron transfer and bond formation or cleavage. These interactions are crucial for its catalytic activity and reactivity in different chemical processes .

類似化合物との比較

Similar Compounds

Ferrocene: An iron-based metallocene with similar sandwich structure.

Nickelocene: A nickel-based metallocene with analogous properties.

Bis(benzene)chromium: Another chromium-based compound with a different ligand environment.

Uniqueness

chromium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;1,2,3,4,5-pentamethylcyclopentane is unique due to the presence of pentamethylcyclopentadienyl ligands, which provide steric protection and enhance its stability compared to other metallocenes. This makes it particularly useful in catalytic applications where stability and reactivity are crucial .

生物活性

The compound “chromium; 1,2,3,4,5-pentamethylcyclopenta-1,3-diene; 1,2,3,4,5-pentamethylcyclopentane” represents a complex chemical structure that combines elements of both chromium and a highly substituted cyclopentadiene derivative. Understanding its biological activity is crucial for potential applications in fields such as biochemistry and pharmacology.

Chromium's Biological Role

Chromium is recognized as an essential trace element that plays a significant role in carbohydrate and lipid metabolism. It is believed to enhance insulin signaling and may be beneficial in managing conditions such as type 2 diabetes. Recent studies have highlighted several aspects of chromium's biological activity:

- Insulin Sensitivity : Chromium(III) has been shown to improve insulin sensitivity and glucose metabolism in various studies .

- Nutritional Biochemistry : The Food and Nutrition Board has established new adequate intake levels for chromium, emphasizing its importance in nutrition .

- Potential Health Risks : There are concerns regarding chromium picolinate potentially causing cancer, which has led to increased scrutiny in nutritional studies .

Biological Activity of Pentamethylcyclopentadiene Derivatives

Pentamethylcyclopentadiene derivatives are known for their unique structural properties that can influence their reactivity and biological activity. The specific compound may exhibit interesting characteristics due to its structural complexity.

Mechanistic Insights

Research suggests that the biological mechanisms involving pentamethylcyclopentadiene derivatives may include:

- Catalytic Activity : These compounds can serve as catalysts in various organic reactions, potentially influencing metabolic pathways.

- Interaction with Biological Molecules : The unique structure may allow for specific interactions with biomolecules, enhancing or inhibiting certain biological processes.

Study 1: Chromium's Role in Diabetes Management

A study highlighted the role of chromium in enhancing insulin sensitivity among patients with type 2 diabetes. Participants supplemented with chromium showed improved glucose tolerance and lower insulin resistance levels .

Study 2: Biological Activity of Cyclopentadiene Derivatives

Research investigating the reactivity of cyclopentadiene derivatives demonstrated their potential as intermediates in synthesizing biologically active compounds. These derivatives have been shown to participate in various reactions that yield products with significant biological implications .

Data Table: Summary of Biological Activities

特性

CAS番号 |

74507-61-2 |

|---|---|

分子式 |

C20H30Cr |

分子量 |

322.4 g/mol |

IUPAC名 |

chromium;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;1,2,3,4,5-pentamethylcyclopentane |

InChI |

InChI=1S/2C10H15.Cr/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*1-5H3; |

InChIキー |

GEYKKJXGTKHSDI-UHFFFAOYSA-N |

SMILES |

C[C-]1[C-]([C-]([C-]([C-]1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Cr] |

正規SMILES |

C[C]1[C]([C]([C]([C]1C)C)C)C.C[C]1[C]([C]([C]([C]1C)C)C)C.[Cr] |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。